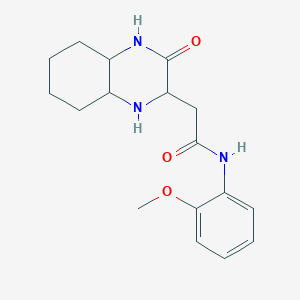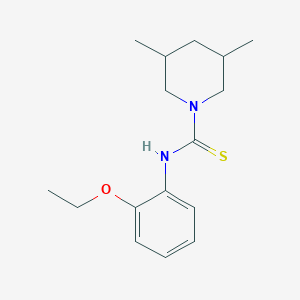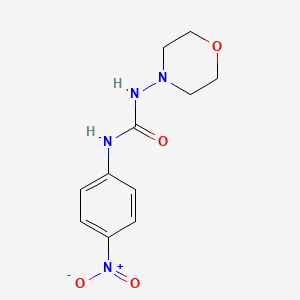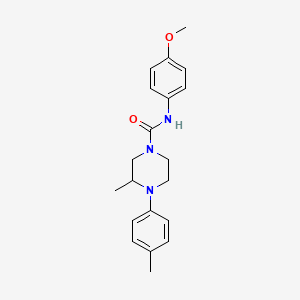
N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Vue d'ensemble
Description
Reactants: Decahydroquinoxaline and 2-methoxyphenyl acetic acid
Conditions: Coupling agents such as EDCI or DCC, room temperature
Product: N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoxalinyl intermediate. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
-
Step 1: Preparation of Quinoxalinyl Intermediate
Reactants: 1,2-diaminocyclohexane and 1,2-dicarbonyl compound
Conditions: Acidic or basic medium, reflux temperature
Product: Decahydroquinoxaline
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Mild to moderate temperatures
-
Reduction: Reduction reactions can convert the compound into more reduced forms.
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Low temperatures, inert atmosphere
-
Substitution: The methoxyphenyl group can be substituted with other functional groups.
Reagents: Halogenating agents, nucleophiles
Conditions: Vary depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
- N-(2-methoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)propionamide
- N-(2-methoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)butyramide
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical and biological properties
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h4-5,8-9,11-12,14,18H,2-3,6-7,10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOFYTGPIZMFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130184.png)
![ethyl 2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4130185.png)




![N-(3,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4130227.png)
![1-(3,5-dimethoxyphenyl)-3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4130241.png)
![N-(2-methoxy-4-nitrophenyl)-2-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B4130247.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4130255.png)
![5-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(FURAN-2-YLMETHYL)-2-NITROANILINE](/img/structure/B4130256.png)

![N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4130281.png)

